![molecular formula C15H19N3O3 B5051193 3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole](/img/structure/B5051193.png)
3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole
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Description
The compound “3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a pyrazole derivative, which means it contains a five-membered ring with three carbon atoms and two nitrogen atoms . The “3,5-dimethyl” part of the name indicates that there are methyl groups (CH3) attached to the 3rd and 5th carbon atoms of the pyrazole ring. The “4-[4-(4-nitrophenoxy)butyl]” part suggests a butyl chain attached to the 4th carbon atom of the ring, with a nitrophenol group at the end .
Safety and Hazards
The safety and hazards associated with “3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole” would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is soluble in water, it could pose a water pollution hazard. The nitro group could potentially make the compound explosive under certain conditions .
properties
IUPAC Name |
3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11-15(12(2)17-16-11)5-3-4-10-21-14-8-6-13(7-9-14)18(19)20/h6-9H,3-5,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISPFKNYFJNVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199122 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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